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Compound of Interest

Compound Name: Niazirin

Cat. No.: B037790

Niazirin: A Comprehensive Technical Guide
An In-depth Analysis of the Chemical Structure,
Bioactivity, and Mechanisms of Action of a
Promising Bioactive Compound from Moringa
oleifera

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niazirin is a nitrile glycoside that has been isolated from various parts of the plant Moringa
oleifera, a tree native to the Indian subcontinent. It is a compound of significant interest within
the scientific community due to its diverse range of biological activities. Emerging research has
highlighted its potential as an antioxidant, an anti-inflammatory agent, and a modulator of key
cellular signaling pathways involved in metabolic diseases. This technical guide provides a
detailed overview of the chemical structure of Niazirin, summarizes key quantitative data,
outlines experimental protocols for its study, and visualizes its known mechanisms of action.

Chemical Structure and Properties

Niazirin is classified as a phenolic glycoside. Its structure consists of a rhamnose sugar moiety
linked to a 4-hydroxyphenylacetonitrile aglycone.
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Systematic IUPAC Name: 2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-

ylJoxyphenyl]acetonitrile.[1]

Table 1: Physicochemical Properties of Niazirin

Property Value Source
Molecular Formula C14H17NOs [1]
Molecular Weight 279.29 g/mol [1]

Monoisotopic Mass

279.11067264 Da

[1]

CAS Number

122001-32-5

[1]

Appearance

Powder

Vendor Data

Solubility

Soluble in Chloroform,
Dichloromethane, Ethyl
Acetate, DMSO, Acetone

Vendor Data

SMILES

CC1C(C(C(C(01)0C2=CC=C(
C=C2)CC#N)0)0)O

Vendor Data

InChl

INChl=1S/C14H17NO5/c1-8-
11(16)12(17)13(18)14(19-
8)20-10-4-2-9(3-5-10)6-7-
15/h2-5,8,11-14,16-
18H,6H2,1H3/t8-,11-,12+,13+,
14-/m0/s1

[1]

InChlKey

OBJREHLZEIEGDU-
CNJBRALLSA-N

[1]

Table 2: Reported Biological Activity of Niazirin
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Assay Target/Effect Result Source

a-Glucosidase

o o-Glucosidase ICso0: 382.2 UM [2]
Inhibition
Data not quantitatively
o o DPPH Radical reported, but showed
Antioxidant Activity ) ) [1]
Scavenging good free radical
scavenging activity.
Data not quantitatively
o o ABTS Radical reported, but showed
Antioxidant Activity ) ) [1]
Scavenging good free radical

scavenging activity.

) ) Data not quantitatively
Ferric Reducing
o o o reported, but showed
Antioxidant Activity Antioxidant Power ) [1]
good free radical
(FRAP)

scavenging activity.

Attenuation of high
glucose-induced Significantly

Cell Proliferation Vascular Smooth attenuated [1]
Muscle Cell (VSMC) proliferation.

proliferation

Decrease in high Significantly
ROS Production glucose-induced ROS  decreased ROS [1]
in VSMCs production.

Experimental Protocols
Isolation of Niazirin from Moringa oleifera

A preparative method for isolating Niazirin in high purity and yield utilizes Fast Centrifugal
Partition Chromatography (FCPC).[3][4]

o Plant Material: Dried and powdered fruits (pods) of Moringa oleifera.
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» Extraction: The powdered material is first extracted with a solvent like chloroform to produce
a crude extract.

e FCPC Protocol:

o Solvent System Preparation: A two-phase solvent system is prepared with ethyl acetate/n-
butanol/water at a ratio of 6:0.5:4 (v/v/v). The mixture is thoroughly shaken and allowed to
separate into an upper organic layer and a lower aqueous layer.

o Stationary and Mobile Phases: The upper organic layer is used as the stationary phase,
and the lower aqueous phase serves as the mobile phase.

o Sample Preparation: The crude chloroform extract (e.g., 1 gram) is dissolved in a mixture
of the stationary and mobile phases (e.g., 5 mL stationary phase and 3 mL mobile phase).

o Chromatography: The FCPC column is filled with the stationary phase. The sample is then
injected, and the mobile phase is pumped through the column in descending mode at a
defined flow rate (e.g., 6 mL/min) and rotor speed (e.g., 400 rpm).

o Fraction Collection & Analysis: Fractions are collected and monitored by High-
Performance Liquid Chromatography (HPLC) to identify those containing Niazirin.

o Yield and Purity: This method has been reported to yield approximately 70 mg of Niazirin
from 1 g of crude extract, with a purity of 94.8% as determined by HPLC.[3][4]

In Vitro Antioxidant Activity Assays

The antioxidant capacity of Niazirin has been evaluated using several standard assays.[1] The

following are generalized protocols.
e DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
o Prepare a stock solution of DPPH in methanol.
o In a 96-well plate, add various concentrations of Niazirin to the DPPH solution.

o Incubate the plate in the dark at room temperature for approximately 30 minutes.
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o Measure the absorbance at a wavelength of ~517 nm using a microplate reader.

o The percentage of scavenging activity is calculated relative to a control (DPPH solution
without Niazirin). The ICso value is determined from a dose-response curve.

e ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

o Generate the ABTS radical cation (ABTSe+) by reacting ABTS stock solution with
potassium persulfate and allowing it to stand in the dark for 12-16 hours.

o Dilute the ABTSe+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance
of ~0.70 at 734 nm.

o Add various concentrations of Niazirin to the diluted ABTSe+ solution.
o After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

o Calculate the percentage of inhibition and determine the ICso value.

Cell-Based Assays

e High Glucose-Induced VSMC Proliferation Assay:
o Culture vascular smooth muscle cells (VSMCSs) in standard medium.

o Induce a proliferative state by exposing the cells to a high concentration of glucose (e.g.,
25 mM D-glucose) for a specified period (e.g., 24-48 hours).

o Treat the high-glucose-stimulated cells with varying concentrations of Niazirin.

o Assess cell viability and proliferation using a method such as the CCK-8 (Cell Counting
Kit-8) assay, which measures mitochondrial dehydrogenase activity.

o Alternatively, proliferation can be assessed by Western blot analysis of proliferation
markers like Proliferating Cell Nuclear Antigen (PCNA).

e Intracellular ROS Production (DCF-DA Assay):

o Seed cells (e.g., VSMCs) in a 96-well plate and allow them to adhere.
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o Induce oxidative stress with a stimulus (e.qg., high glucose). Treat cells with Niazirin
simultaneously or as a pre-treatment.

o Wash the cells with phosphate-buffered saline (PBS).

o Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) probe (e.g., 10-
20 uM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.[5][6]

o During incubation, intracellular esterases cleave the diacetate group, trapping the non-
fluorescent H2DCF within the cells.

o Wash the cells again with PBS to remove excess probe.
o Intracellular ROS oxidizes H2DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

o Measure the fluorescence intensity using a microplate reader with excitation and emission
wavelengths of approximately 485 nm and 525 nm, respectively.

Western Blot Analysis for Protein Expression (PKC({ and Nox4):

o Culture, treat, and harvest cells as described in the proliferation assay.

o Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

o Determine the protein concentration of the lysates using a BCA or Bradford assay.

o Separate equal amounts of protein (e.g., 20-40 ug) by SDS-PAGE and transfer to a PVDF
or nitrocellulose membrane.

o Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered
saline with Tween 20 (TBST) for 1 hour.

o Incubate the membrane with primary antibodies overnight at 4°C. Recommended
antibodies and dilutions include:

» Rabbit polyclonal anti-phospho-PKC{ (Thr410)

» Rabbit polyclonal anti-PKCC
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» Rabbit polyclonal anti-Nox4 (e.g., 1:1000 to 1:6000 dilution)[7]

» Anti-B-actin or anti-GAPDH (as a loading control)

o Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-
conjugated secondary antibody for 1 hour at room temperature.

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system. Quantify band intensity using densitometry software.

Signaling Pathways and Mechanisms of Action

Niazirin has been shown to modulate at least two critical signaling pathways related to
metabolic health and oxidative stress.

Activation of the AMPK Signaling Pathway

Niazirin is considered an agonist of AMP-activated protein kinase (AMPK), a master regulator
of cellular energy homeostasis.[4] By activating AMPK, Niazirin can improve carbohydrate and
lipid metabolism.[4] Activated AMPK works to restore cellular energy balance by stimulating
catabolic processes (like fatty acid oxidation and glycolysis) and inhibiting anabolic processes
(like gluconeogenesis, cholesterol synthesis, and protein synthesis).[4][8]
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Niazirin activates the AMPK pathway, leading to beneficial metabolic shifts.

Inhibition of the High Glucose-Induced PKC{/Nox4
Pathway

In hyperglycemic conditions, such as those modeled by high-glucose treatment of vascular
smooth muscle cells, there is an increase in reactive oxygen species (ROS) which contributes
to complications like diabetic atherosclerosis. This process is mediated by the activation of
Protein Kinase C zeta (PKC() and the subsequent upregulation of NADPH oxidase 4 (Nox4), a
major source of ROS. Niazirin has been shown to intervene in this pathway. It prevents the
high glucose-induced activation of PKC{ and inhibits the expression of Nox4, thereby reducing
oxidative stress and the associated cell proliferation.[1][3]
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Niazirin's antioxidant effect via the PKC{/Nox4 pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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